2-(Benzenesulfonyl)-2,2-dibromo-N-butylacetamide
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Overview
Description
2-(Benzenesulfonyl)-2,2-dibromo-N-butylacetamide is an organic compound that features a benzenesulfonyl group attached to a dibromoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-2,2-dibromo-N-butylacetamide typically involves the reaction of benzenesulfonyl chloride with 2,2-dibromo-N-butylacetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)-2,2-dibromo-N-butylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The dibromoacetamide moiety can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzenesulfonyl group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
Substitution Reactions: The major products are substituted acetamides where the bromine atoms are replaced by the nucleophiles.
Oxidation: Oxidation of the benzenesulfonyl group can yield sulfonic acids or sulfonates.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.
Scientific Research Applications
2-(Benzenesulfonyl)-2,2-dibromo-N-butylacetamide has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonyl groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)-2,2-dibromo-N-butylacetamide involves its interaction with molecular targets through its functional groups. The benzenesulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dibromoacetamide moiety can undergo substitution reactions, allowing the compound to act as an alkylating agent.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: An organosulfur compound with similar sulfonyl functionality but lacks the dibromoacetamide moiety.
Benzenesulfonyl Chloride: A reactive sulfonyl chloride used in the synthesis of sulfonamides and other sulfonyl derivatives.
2,2-Dibromoacetamide: A compound with similar dibromoacetamide functionality but lacks the benzenesulfonyl group.
Uniqueness
2-(Benzenesulfonyl)-2,2-dibromo-N-butylacetamide is unique due to the combination of benzenesulfonyl and dibromoacetamide functionalities in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis and research applications.
Properties
CAS No. |
93249-11-7 |
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Molecular Formula |
C12H15Br2NO3S |
Molecular Weight |
413.13 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-2,2-dibromo-N-butylacetamide |
InChI |
InChI=1S/C12H15Br2NO3S/c1-2-3-9-15-11(16)12(13,14)19(17,18)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,15,16) |
InChI Key |
RNFUZYLJUBLOEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C(S(=O)(=O)C1=CC=CC=C1)(Br)Br |
Origin of Product |
United States |
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